Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid

Carbonic anhydrase inhibition Sulfonamide SAR Diuretic agents

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid (CAS 790272-44-5) is a synthetic small molecule (C₁₆H₁₅NO₆S, MW 349.36 g/mol) that integrates three pharmacophoric elements: a 3,4-dihydro-2H-1,5-benzodioxepine ring, a secondary sulfonamide linker, and a para-substituted benzoic acid terminus. This architecture places the carboxylic acid at the 4-position of the phenyl ring, generating a linear molecular geometry that distinguishes it from its 3-substituted (meta) positional isomer (CAS 790272-30-9) and from simpler sulfonamido-benzoic acid derivatives lacking the fused dioxepine ring.

Molecular Formula C16H15NO6S
Molecular Weight 349.36
CAS No. 790272-44-5
Cat. No. B2803292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid
CAS790272-44-5
Molecular FormulaC16H15NO6S
Molecular Weight349.36
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC1
InChIInChI=1S/C16H15NO6S/c18-16(19)11-2-4-12(5-3-11)17-24(20,21)13-6-7-14-15(10-13)23-9-1-8-22-14/h2-7,10,17H,1,8-9H2,(H,18,19)
InChIKeySQTOMTSEXVXPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic Acid (CAS 790272-44-5): Structural Identity and Core Characteristics


4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid (CAS 790272-44-5) is a synthetic small molecule (C₁₆H₁₅NO₆S, MW 349.36 g/mol) that integrates three pharmacophoric elements: a 3,4-dihydro-2H-1,5-benzodioxepine ring, a secondary sulfonamide linker, and a para-substituted benzoic acid terminus [1]. This architecture places the carboxylic acid at the 4-position of the phenyl ring, generating a linear molecular geometry that distinguishes it from its 3-substituted (meta) positional isomer (CAS 790272-30-9) and from simpler sulfonamido-benzoic acid derivatives lacking the fused dioxepine ring . The compound is commercially available from multiple suppliers at ≥95% purity and serves as both a screening library component and a synthetic building block for medicinal chemistry programs [1].

Why Generic Substitution Fails for 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic Acid


Procurement decisions for benzodioxepine-sulfonamido-benzoic acid scaffolds cannot rely on simple in-class interchangeability. The position of the carboxylic acid substituent on the phenyl ring (para vs. meta) dictates molecular shape, hydrogen-bonding geometry, and target-binding orientation [1]. In the broader 4-sulfonamidobenzoic acid chemotype, para-substitution has been historically validated for carbonic anhydrase inhibition, with early clinical studies identifying p-sulfonamido-benzoic acid as the preferred isomer for in vivo inhibitor investigations [2]. Furthermore, the fused seven-membered benzodioxepine ring imparts distinct lipophilicity (XLogP3 = 2.0) and topological polar surface area (TPSA = 110 Ų) relative to monocyclic sulfonamide analogs, affecting both passive membrane permeability and metabolic stability in ways that cannot be recapitulated by simpler benzenesulfonamido or toluenesulfonamido derivatives [1]. Substituting the 4-substituted isomer with its 3-substituted counterpart (CAS 790272-30-9) or with a non-benzodioxepine sulfonamide introduces uncontrolled variables in binding assays, PK profiling, and structure-activity relationship (SAR) interpretation that undermine data reproducibility.

Quantitative Differentiation Evidence for 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic Acid


Para-Substitution Enables Carbonic Anhydrase Inhibitory Activity Absent in Meta Isomers

Clinical and biochemical studies spanning the carbonic anhydrase (CA) inhibitor field have established that para-sulfonamido-benzoic acid (p-SABA) is the active inhibitory isomer, while meta-substituted analogs show markedly reduced or absent CA inhibition. Lindsay et al. identified p-sulfonamido-benzoic acid as the preferred compound for in vivo CA inhibitor investigations [1]. This class-level SAR is directly relevant to 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid, which presents the sulfonamido-benzoic acid moiety in the para configuration, whereas its closest commercially available positional isomer, 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid (CAS 790272-30-9), presents it in the meta configuration . Although direct head-to-head CA inhibition data for the benzodioxepine-bearing pair are not publicly available, the foundational para-vs-meta SAR within sulfonamido-benzoic acids predicts that the 4-substituted isomer will exhibit superior CA binding.

Carbonic anhydrase inhibition Sulfonamide SAR Diuretic agents

Demonstrated Inactivity Against DNA Repair Enzymes Suggests a Clean Off-Target Profile

In confirmatory qHTS assays deposited in ChEMBL, 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid was tested against two DNA repair enzymes: DNA Polymerase Iota (POLI) and Human Flap endonuclease 1 (FEN1). In both assays, the compound was classified as 'inactive' [1]. Against POLI, the recorded potency was 89,125 nM (~89 µM), confirming negligible inhibition at concentrations relevant to drug discovery screening [1]. This inactivity pattern is notable because several simpler aromatic sulfonamides have demonstrated inhibitory activity against nucleotide-processing enzymes, raising concerns about polypharmacology. By contrast, the benzodioxepine-fused scaffold of the target compound appears to avoid this off-target engagement, providing a cleaner selectivity baseline for primary target screening campaigns.

Off-target selectivity DNA polymerase iota Flap endonuclease 1

4-Substituted Sulfonamidobenzoic Acid Scaffold Supports Antiviral Activity Against Coxsackievirus B3

A focused SAR study on 4-substituted sulfonamidobenzoic acid derivatives identified two hit compounds (4 and 7a) with potent anti-Coxsackievirus B3 (CVB3) activity, exhibiting IC₅₀ values of 4.29 µM and 4.22 µM, respectively, which were superior to the reference compound 2a (IC₅₀ = 5.54 µM) [1]. This study explicitly demonstrates that the 4-substituted sulfonamidobenzoic acid scaffold—precisely the substitution pattern present in 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid—can be optimized for antiviral potency. The benzodioxepine ring in the target compound offers an additional dimension of structural diversity (increased ring size, oxygen heteroatoms, conformational flexibility) beyond the compounds tested in this study, providing a scaffold extension opportunity for medicinal chemists pursuing enterovirus inhibitors.

Antiviral activity Coxsackievirus B3 Enterovirus inhibitor

Benzodioxepine Ring Confers Differentiated Physicochemical Properties Versus Monocyclic Sulfonamides

The fused 3,4-dihydro-2H-1,5-benzodioxepine ring system in the target compound generates computed physicochemical properties that distinguish it from simpler aromatic sulfonamides. The target compound has a molecular weight of 349.4 g/mol, XLogP3 = 2.0, and TPSA = 110 Ų [1]. In contrast, a representative monocyclic analog such as 4-(benzenesulfonamido)benzoic acid has an MW of approximately 277.3 g/mol and a lower XLogP (~1.4), with reduced hydrogen-bond acceptor count and conformational flexibility [2]. The benzodioxepine oxygen atoms provide additional hydrogen-bond acceptor sites and the seven-membered ring introduces conformational degrees of freedom not present in the planar biphenyl-like arrangements of simpler sulfonamides. These differences impact solubility, permeability, and protein-binding characteristics, meaning that data generated with simpler sulfonamide analogs cannot be extrapolated to the target compound in pharmacokinetic or pharmacodynamic studies.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic Acid Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Screening and Crystallography

The para-sulfonamido-benzoic acid motif is historically validated for carbonic anhydrase (CA) inhibition [1]. 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid places this motif in the correct para configuration, making it a strong candidate for CA isoform screening panels. Its inactivity against DNA repair enzymes [2] reduces the risk of assay interference, supporting clean dose-response data in CA inhibition assays. Researchers studying CA II, CA IX, or CA XII for glaucoma, diuresis, or tumor-associated carbonic anhydrase should prioritize this compound over its meta-substituted isomer (CAS 790272-30-9).

Enterovirus Antiviral Drug Discovery Starting Point

The 4-substituted sulfonamidobenzoic acid chemotype has demonstrated validated antiviral activity against Coxsackievirus B3 with IC₅₀ values in the low micromolar range [1]. The target compound extends this chemotype with the benzodioxepine ring, offering unexplored chemical space for hit-to-lead optimization. Medicinal chemistry teams pursuing enterovirus inhibitors can use this compound as a scaffold for SAR expansion, with the benzodioxepine moiety providing novel vectors for substitution and intellectual property generation.

Selective Chemical Probe Development Requiring Low Off-Target Liability

Documented inactivity against DNA Polymerase Iota (Potency 89 µM) and Human Flap endonuclease 1 in confirmatory qHTS assays [1] indicates that the compound does not promiscuously inhibit nucleotide-processing enzymes. This clean off-target profile makes it a suitable starting point for developing selective chemical probes, where polypharmacology against DNA repair pathways would otherwise confound phenotypic readouts. Procurement teams should select this compound when assay systems involve DNA damage response or cell cycle endpoints, where off-target DNA enzyme inhibition would be particularly problematic.

Synthetic Building Block for Benzodioxepine-Focused Libraries

The carboxylic acid handle at the para position enables straightforward amide coupling, esterification, or reduction chemistry, while the benzodioxepine ring provides a rigid, oxygen-rich scaffold distinct from simple phenyl or heteroaryl sulfonamides [1]. The compound's physicochemical profile (MW 349.4, logP 2.0, TPSA 110 Ų) places it within drug-like chemical space, making it suitable for inclusion in diversity-oriented synthesis libraries aimed at generating lead-like compounds with favorable ADME properties.

Quote Request

Request a Quote for 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.